molecular formula C7H15NO2 B2684628 2-(Dimethylamino)pentanoic acid CAS No. 1259294-31-9

2-(Dimethylamino)pentanoic acid

Cat. No. B2684628
M. Wt: 145.202
InChI Key: HVNMCCPQUIEPCT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pentanoic acid, also known as N,N-dimethyl-DL-norvaline, is a compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-(Dimethylamino)pentanoic acid is N,N-dimethyl-DL-norvaline . The InChI code is 1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10) . The compound has a complexity of 112 and a topological polar surface area of 40.5 Ų .


Physical And Chemical Properties Analysis

2-(Dimethylamino)pentanoic acid is a powder at room temperature . It has a melting point of 180-182°C . The compound has a molecular weight of 145.2 g/mol and an XLogP3-AA of -1.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Inhibition of Nitric Oxide Synthases

  • Research Context : S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been investigated for their potential in inhibiting nitric oxide synthases (NOS). Among these, 2-amino-5-(imidazol-1-yl)pentanoic acid demonstrated significant potency against different isoforms of NOS, including rat iNOS, rat nNOS, and a human-derived cNOS (Ulhaq et al., 1998).

Key Intermediates in Synthesis of Analgesics

  • Research Context : The compound 2-Dimethylamino-3-pentanone, closely related to 2-(Dimethylamino)pentanoic acid, has been identified as a key intermediate in synthesizing alkylaminoalkylnaphthalenic analgesics. Its resolution and behavior in solution have been studied, contributing to the development of analgesic compounds (Collina et al., 1999).

Microbial Transformation in Artificial Estrogens

  • Research Context : The microbial transformation of 2,2-dimethyl 3-(2'-naphthyl 6'-hydroxy) pentanoic acid, an artificial estrogen, has been investigated, showcasing the ability of Neurospora crassa to transform it into a hydroxylated derivative. This study contributes to understanding the metabolic pathways of artificial estrogens (Maugras et al., 1975).

Development of pH-Responsive Hyperbranched Polymers

  • Research Context : The synthesis of pH-responsive hyperbranched polymers using 2-(dimethylamino)ethyl methacrylate, among other compounds, has been reported. These polymers, showing potential for drug delivery applications, were studied for their cell uptake, indicating their potential in biomedical research (Blackburn et al., 2019).

Synthesis of Pharmaceutical Compounds

  • Research Context : The synthesis of Gemfibrozil, a pharmaceutical for atherosclerosis treatment, involves 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid. Understanding this synthesis process is crucial for the pharmaceutical industry (Glushkov et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNMCCPQUIEPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pentanoic acid

Citations

For This Compound
2
Citations
AD Headley, SD Starnes - Journal of the American Chemical …, 1995 - ACS Publications
Compared to most-amino acids, MTV-dialkylated-amino acids are very soluble in a wide range of solvents. As a result, A-alkylated amino acids are ideal for the study of the effects that …
Number of citations: 19 pubs.acs.org
P Goettig, NG Koch, N Budisa - International Journal of Molecular …, 2023 - mdpi.com
All known organisms encode 20 canonical amino acids by base triplets in the genetic code. The cellular translational machinery produces proteins consisting mainly of these amino …
Number of citations: 11 www.mdpi.com

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